molecular formula C5H5BrO2 B14024569 (4-Bromofuran-3-yl)methanol

(4-Bromofuran-3-yl)methanol

Cat. No.: B14024569
M. Wt: 177.00 g/mol
InChI Key: MUHURFFMFXSCCF-UHFFFAOYSA-N
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Description

(4-Bromofuran-3-yl)methanol is a brominated furan derivative featuring a hydroxyl group (-OH) attached to the furan ring’s methylene carbon. The bromine substituent at the 4-position of the furan ring enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical intermediates.

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

(4-bromofuran-3-yl)methanol

InChI

InChI=1S/C5H5BrO2/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2

InChI Key

MUHURFFMFXSCCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-3-yl)methanol typically involves the bromination of furan derivatives followed by hydroxymethylation. One common method is the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, to yield 4-bromofuran. This intermediate can then be subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and hydroxymethylation reactions, which improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: (4-Bromofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Bromofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group can undergo nucleophilic addition reactions. These interactions can modulate various biological pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Derivatives

(a) (4-Bromofuran-3-yl)boronic acid

  • Structure : Replaces the -CH2OH group with a boronic acid (-B(OH)2) moiety.
  • Reactivity: Boronic acids are pivotal in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. The bromine in (4-Bromofuran-3-yl)methanol could similarly act as a leaving group in nucleophilic substitutions.

(b) 4-Ethylphenyl-(2-furyl)methanol

  • Structure : Combines a 2-furyl group with a 4-ethylphenyl substituent.
  • Polarity : The ethylphenyl group increases lipophilicity compared to the brominated furan analog, reducing water solubility.
Benzene-Based Derivatives

(a) (4-Bromo-3-methylphenyl)methanol

  • Structure : Features a benzene ring with bromine and methyl substituents.
  • Reactivity: The benzene ring’s stability reduces electrophilic substitution rates compared to the electron-rich furan ring in this compound.
  • Toxicity : Brominated aromatic alcohols may exhibit higher toxicity due to bioaccumulation risks, though furan derivatives are generally more reactive and biodegradable .
Functional Group Variations

(a) Diethyl (4-Bromofuran-3-yl)phosphonate

  • Structure : Replaces -CH2OH with a phosphonate ester (-PO(OEt)2).
  • Synthesis : Prepared via DPTz-mediated reactions in DCM, achieving 80% yield .
  • Utility: Phosphonates are key in Horner-Wadsworth-Emmons reactions, suggesting this compound could be modified for similar applications.

Key Comparative Data Table

Compound Core Structure Key Functional Group Reactivity Applications
This compound Furan -CH2OH Electrophilic substitution Pharmaceutical intermediates, catalysis
(4-Bromo-3-methylphenyl)methanol Benzene -CH2OH Nucleophilic substitution Polymer synthesis, agrochemicals
(4-Bromofuran-3-yl)boronic acid Furan -B(OH)2 Suzuki-Miyaura coupling Discontinued; formerly used in bioconjugation
Diethyl (4-Bromofuran-3-yl)phosphonate Furan -PO(OEt)2 Horner-Wadsworth-Emmons reactions Olefination, ligand design

Biological Activity

(4-Bromofuran-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C₈H₈BrO
Molecular Weight : 202.05 g/mol
IUPAC Name : this compound
Canonical SMILES : COC1=COC(=C1Br)C=C1

The synthesis of this compound typically involves the bromination of furan derivatives followed by methanol treatment. The compound can be synthesized through various methods, including electrophilic aromatic substitution and nucleophilic substitutions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been observed to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced cell division in cancerous cells.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study published in the Journal of Antibiotics assessed the antimicrobial effects of various furan derivatives, including this compound. The study concluded that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
  • Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of multiple furan derivatives on cancer cell lines. They found that this compound significantly reduced cell viability through apoptosis induction mechanisms .
  • Mechanistic Insights : Another research article focused on the molecular mechanisms by which this compound exerts its anticancer effects. It highlighted the compound's ability to modulate key signaling pathways involved in apoptosis and cell cycle regulation .

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